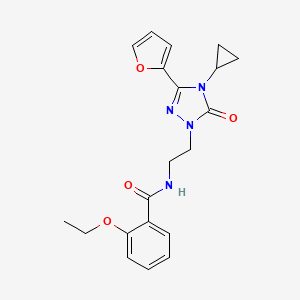

![molecular formula C20H22N2O2S B2582282 N-(3-cyano-5,6,7,8-tetrahydro-4H-cyclohepta[b]thiophen-2-yl)-4-isopropoxybenzamide CAS No. 476325-44-7](/img/structure/B2582282.png)

N-(3-cyano-5,6,7,8-tetrahydro-4H-cyclohepta[b]thiophen-2-yl)-4-isopropoxybenzamide

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

“N-(3-cyano-5,6,7,8-tetrahydro-4H-cyclohepta[b]thiophen-2-yl)-4-isopropoxybenzamide” is a chemical compound with the molecular formula C23H23N3O3S . It has a molecular weight of 421.5 g/mol .

Molecular Structure Analysis

The InChI code for this compound isInChI=1S/C23H23N3O3S/c1-13(2)19(26-22(28)15-9-6-7-10-16(15)23(26)29)20(27)25-21-17(12-24)14-8-4-3-5-11-18(14)30-21/h6-7,9-10,13,19H,3-5,8,11H2,1-2H3,(H,25,27) . The canonical SMILES is CC(C)C(C(=O)NC1=C(C2=C(S1)CCCCC2)C#N)N3C(=O)C4=CC=CC=C4C3=O . Physical And Chemical Properties Analysis

This compound has a topological polar surface area of 119 Ų . It has 1 hydrogen bond donor and 5 hydrogen bond acceptors . The compound has 4 rotatable bonds . The XLogP3-AA value is 5.2 .Scientific Research Applications

Antitumor Properties

The compound exhibits promising antitumor activity. Researchers have synthesized various heterocyclic derivatives from it, including thiophene, thiazole, pyrazole, pyridine, pyrimidine, and coumarin rings . These derivatives have been evaluated for their inhibitory effects against human cancer cell lines such as breast adenocarcinoma (MCF-7), non-small cell lung cancer (NCI-H460), and CNS cancer (SF-268). Most of the compounds demonstrated high antiproliferative activity in vitro, making them potential candidates for further investigation .

Antibacterial Activity

Compound 7g, derived from this compound, exhibited excellent antibacterial activity against both Gram-positive and Gram-negative bacteria. Notably, it showed significant inhibition against Staphylococcus aureus and Escherichia coli with a minimum inhibitory concentration (MIC) of 10 μg/mL due to the presence of a p-nitro group .

5-Lipoxygenase (5-LOX) Inhibition

The compound’s structure suggests potential as a 5-LOX inhibitor. Further studies are needed to optimize its structure and explore its efficacy in inhibiting this enzyme, which plays a role in inflammation and related diseases .

Other Biological Investigations

The simplicity of the synthetic procedures, one-pot reactions under mild conditions, and the diversity of reactive sites in the synthesized systems make this compound valuable for further heterocyclic transformations and biological investigations .

properties

IUPAC Name |

N-(3-cyano-5,6,7,8-tetrahydro-4H-cyclohepta[b]thiophen-2-yl)-4-propan-2-yloxybenzamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H22N2O2S/c1-13(2)24-15-10-8-14(9-11-15)19(23)22-20-17(12-21)16-6-4-3-5-7-18(16)25-20/h8-11,13H,3-7H2,1-2H3,(H,22,23) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AAYJYAKGRGBAGK-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)OC1=CC=C(C=C1)C(=O)NC2=C(C3=C(S2)CCCCC3)C#N |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H22N2O2S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

354.5 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

N-(3-cyano-5,6,7,8-tetrahydro-4H-cyclohepta[b]thiophen-2-yl)-4-isopropoxybenzamide | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![N-benzyl-4-((5-oxo-5H-[1,3,4]thiadiazolo[2,3-b]quinazolin-2-yl)amino)benzamide](/img/structure/B2582199.png)

![Methyl 2-[3-(4-nitrophenyl)-1,2,4-oxadiazol-5-yl]phenyl sulfone](/img/structure/B2582202.png)

![2-(2,4-dioxo-8-oxa-1,3-diazaspiro[4.5]dec-3-yl)-N-(3-methoxyphenyl)acetamide](/img/structure/B2582205.png)

![3-Azabicyclo[3.2.1]octan-6-ol;hydrochloride](/img/structure/B2582209.png)

![N-[2-(1-Methylpyrazol-4-yl)oxan-4-yl]but-2-ynamide](/img/structure/B2582210.png)

![5-fluoro-2-methoxy-N-[2-(2-thienyl)-2-(2-thienylsulfonyl)ethyl]benzenesulfonamide](/img/structure/B2582213.png)

![5-((1H-benzo[d]imidazol-1-yl)methyl)-N-(thiophen-2-ylmethyl)furan-2-carboxamide](/img/structure/B2582215.png)

![Ethyl 4-[[2-[1-[(2,5-dimethylphenyl)methyl]indol-3-yl]sulfanylacetyl]amino]benzoate](/img/structure/B2582216.png)

![N-[(5-chloropyrazin-2-yl)methyl]-2-(2-fluorophenyl)-2-methoxypropanamide](/img/structure/B2582217.png)

![7-allyl-6-(((3-(3,4-dimethylphenyl)-1,2,4-oxadiazol-5-yl)methyl)thio)-[1,3]dioxolo[4,5-g]quinazolin-8(7H)-one](/img/structure/B2582218.png)